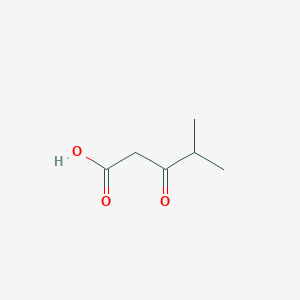

4-Methyl-3-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLSKTZECNUVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331463 | |

| Record name | beta-Ketoisocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-76-0 | |

| Record name | 4-Methyl-3-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ketoisocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-3-OXOPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-oxopentanoic Acid

This guide provides a comprehensive overview of the primary synthetic pathways for 4-methyl-3-oxopentanoic acid, a valuable β-keto acid intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies discussed herein are presented with a focus on mechanistic understanding, procedural detail, and practical insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 4-Methyl-3-oxopentanoic Acid

4-Methyl-3-oxopentanoic acid, also known as isobutyrylacetic acid, is a key building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This versatility makes it a sought-after precursor for the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients. The strategic importance of this molecule necessitates robust and efficient synthetic routes, which will be explored in detail in this guide.

Synthetic Strategies and Mechanistic Insights

Several viable synthetic routes to 4-methyl-3-oxopentanoic acid have been established. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on three core strategies:

-

Claisen Condensation Approach: A classic carbon-carbon bond-forming reaction.

-

Meldrum's Acid Route: A highly efficient method for the synthesis of β-keto acids and their esters.

-

Acetoacetic Ester Synthesis Analogue: A variation of a well-established synthetic methodology.

A crucial final step in most of these syntheses is the hydrolysis of a precursor β-keto ester to the target carboxylic acid.

Pathway 1: The Claisen Condensation Approach

The Claisen condensation is a cornerstone of organic synthesis, facilitating the formation of β-keto esters from two ester molecules.[1] In the context of synthesizing 4-methyl-3-oxopentanoic acid, a "crossed" or "mixed" Claisen condensation is employed, where two different esters react.

Mechanistic Rationale

The reaction is base-catalyzed and proceeds through the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of the second ester.[2][3] A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, is used to generate the enolate.[2] The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the β-keto ester.[3] The overall reaction is driven to completion by the deprotonation of the highly acidic α-proton of the newly formed β-keto ester by the alkoxide base.[1] An acidic workup is then required to protonate the enolate and afford the final product.[1]

Experimental Protocol: Synthesis of Ethyl 4-methyl-3-oxopentanoate

This protocol outlines the synthesis of the ethyl ester precursor via a Claisen-type condensation.

Materials:

-

Magnesium turnings

-

Anhydrous ethanol

-

Carbon tetrachloride

-

Diethyl succinate

-

Anhydrous toluene

-

Isobutyryl chloride

-

Concentrated hydrochloric acid

Procedure:

-

In a three-necked flask, combine 2.5 g (0.105 mol) of magnesium turnings, 25 mL of anhydrous ethanol, and 0.5 mL of carbon tetrachloride.

-

After heating to initiate the reaction, slowly add a mixture of 15.1 mL (0.1 mol) of diethyl succinate and 30 mL of anhydrous toluene with stirring.

-

Continue the reaction at 60°C for 2 hours until the magnesium is consumed.

-

Cool the mixture to 0°C and slowly add a solution of 11.5 mL (0.11 mol) of isobutyryl chloride in 80 mL of toluene at 0-5°C over approximately 1 hour.

-

Continue stirring at room temperature for 16 hours.

-

Cool to 0°C and pour the reaction mixture into a mixture of 45 mL of concentrated hydrochloric acid and ice.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield ethyl 4-methyl-3-oxopentanoate.[4]

Pathway 2: The Meldrum's Acid Route

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a highly efficient and versatile route to β-keto esters and, subsequently, β-keto acids.[5] The high acidity of the C-5 protons of Meldrum's acid facilitates its acylation under relatively mild conditions.[6]

Mechanistic Rationale

The synthesis begins with the acylation of Meldrum's acid with an acyl halide, such as isobutyryl chloride, in the presence of a base like pyridine.[5] This forms an acyl Meldrum's acid intermediate. This intermediate is then subjected to alcoholysis (e.g., refluxing in methanol or ethanol) to yield the corresponding β-keto ester.[5] The reaction proceeds via nucleophilic attack of the alcohol on one of the carbonyl groups of the Meldrum's acid derivative, followed by ring opening and subsequent decarboxylation and loss of acetone to afford the final product.

Experimental Protocol: Synthesis of a β-Keto Ester via Meldrum's Acid

This protocol is a general procedure for the acylation of Meldrum's acid and subsequent alcoholysis to a β-keto ester.[5]

Materials:

-

Recrystallized Meldrum's acid

-

Anhydrous dichloromethane

-

Anhydrous pyridine

-

Freshly distilled isobutyryl chloride

-

Anhydrous methanol or ethanol

-

2 N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool in an ice bath.

-

Add anhydrous pyridine with stirring.

-

To the resulting solution, add a solution of isobutyryl chloride in anhydrous dichloromethane dropwise over a period of 2 hours.

-

After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then for an additional hour at room temperature.

-

Pour the reaction mixture into 2 N hydrochloric acid containing crushed ice.

-

Separate the organic phase and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with 2 N hydrochloric acid and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent with a rotary evaporator to yield the crude acyl Meldrum's acid.

-

Without further purification, reflux the solid acyl Meldrum's acid in anhydrous methanol or ethanol for 2.5 hours.

-

Remove the solvent with a rotary evaporator, and distill the residual oil under reduced pressure to obtain the pure methyl or ethyl 4-methyl-3-oxopentanoate.

Pathway 3: Acetoacetic Ester Synthesis Analogue

The acetoacetic ester synthesis is a classical method for preparing ketones.[7] A modification of this approach can be envisioned for the synthesis of 4-methyl-3-oxopentanoic acid, starting with a suitable β-keto ester and alkylating it. However, a more direct approach involves the acylation of a malonic ester derivative, which shares mechanistic principles with the acetoacetic ester synthesis.

A specific example involves the reaction of the potassium salt of monoethyl malonate with isobutyryl chloride.[8]

Experimental Protocol: Synthesis of Ethyl 4-methyl-3-oxopentanoate from Monoethyl Malonate

Materials:

-

Ethyl acetate

-

Potassium monoethyl malonate

-

Anhydrous magnesium chloride

-

Triethylamine

-

Isobutyryl chloride

-

13% Hydrochloric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

In a three-neck flask, add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate. Stir and cool to 0-5°C.

-

Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.

-

Heat the mixture to 35°C over 30 minutes and stir for 6 hours at this temperature.

-

Cool to 0°C and dropwise add 6 mL (57 mmol) of isobutyryl chloride at 0-5°C over about 1 hour.

-

Allow the reaction to proceed for 12 hours at room temperature.

-

Cool to 0°C and carefully add 70 mL of 13% hydrochloric acid, maintaining the temperature below 20°C.

-

Separate the organic phase and extract the aqueous layer with toluene (3 x 40 mL).

-

Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated sodium chloride solution.

-

Evaporate the solvent under reduced pressure and distill the crude product under reduced pressure to obtain ethyl 4-methyl-3-oxopentanoate (yield: 61%).[8]

Final Step: Hydrolysis of the β-Keto Ester

The culmination of the aforementioned synthetic pathways is the hydrolysis of the intermediate ester (ethyl or methyl 4-methyl-3-oxopentanoate) to yield the final product, 4-methyl-3-oxopentanoic acid. This can be achieved under either acidic or basic conditions.[9]

Mechanistic Considerations

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[10] This forms a tetrahedral intermediate which then collapses to expel the alkoxide, forming a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate salt, which drives the reaction to completion.[10] Subsequent acidification protonates the carboxylate to give the final carboxylic acid.[11]

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester carbonyl is protonated, activating it towards nucleophilic attack by water.[10] The subsequent steps involve proton transfers and elimination of the alcohol to yield the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of a β-Keto Ester

This protocol is a general procedure for the saponification of a β-keto ester.[11]

Materials:

-

Methyl or ethyl 4-methyl-3-oxopentanoate

-

Methanol

-

Sodium hydroxide

-

Deionized water

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the β-keto ester in methanol.

-

While stirring, add a solution of sodium hydroxide in deionized water.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and slowly add concentrated hydrochloric acid dropwise with vigorous shaking until the solution is acidic (pH ~2).

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-methyl-3-oxopentanoic acid.

Quantitative Data Summary

| Pathway | Key Reactants | Product of Initial Step | Reported Yield | Reference |

| Claisen Condensation Analogue | Diethyl succinate, Isobutyryl chloride | Ethyl 4-methyl-3-oxopentanoate | - | [4] |

| Meldrum's Acid Route | Meldrum's acid, Phenylacetyl chloride | Methyl phenylacetylacetate | 82% | [5] |

| Acetoacetic Ester Analogue | Potassium monoethyl malonate, Isobutyryl chloride | Ethyl 4-methyl-3-oxopentanoate | 61% | [8] |

Note: The yield for the Meldrum's Acid Route is for a similar β-keto ester and is provided for comparative purposes.

Conclusion

The synthesis of 4-methyl-3-oxopentanoic acid can be effectively achieved through several well-established synthetic methodologies. The Claisen condensation, the Meldrum's acid route, and variations of the acetoacetic ester synthesis all provide viable pathways to the precursor β-keto esters, which can then be hydrolyzed to the desired product. The selection of the optimal route will be dictated by the specific constraints and requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

- Google Patents.

-

JoVE. Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

Organic Syntheses. Isobutyric acid, α-benzoyl-, ethyl ester. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Organic Syntheses. A. - Isobutyryl chloride. [Link]

-

Organic Syntheses. meldrum's acid. [Link]

- Vertex AI Search.

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

-

Pearson. How would you prepare the following compound using an acetoacetic ester synthesis?. [Link]

-

HEETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]

- 9. aklectures.com [aklectures.com]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Methyl-3-oxopentanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-oxopentanoic acid, also known as isobutyrylacetic acid, is a branched-chain beta-keto acid with the molecular formula C₆H₁₀O₃.[1][2][3] As a member of the beta-keto acid family, it possesses a unique structural motif characterized by a ketone functional group at the beta-position relative to a carboxylic acid. This arrangement imparts significant reactivity and synthetic versatility, making it a valuable building block in organic synthesis.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methyl-3-oxopentanoic acid. It is intended to serve as a resource for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work. The guide will delve into its spectroscopic characterization, discuss its applications in medicinal chemistry, and provide detailed experimental protocols for its synthesis and handling.

Structural Elucidation

The structure of 4-Methyl-3-oxopentanoic acid features a five-carbon chain with a carboxylic acid group at one end (C1) and an isopropyl group at the other (C4 and its methyl substituents). A ketone group is located at the C3 position. This beta-keto acid functionality is the primary determinant of its chemical behavior.

Caption: 2D Structure of 4-Methyl-3-oxopentanoic acid.

The molecule's structure gives rise to several key features that influence its properties and reactivity:

-

Acidity: The carboxylic acid proton is acidic.

-

Keto-enol Tautomerism: The presence of α-hydrogens on C2 allows for keto-enol tautomerism, which is fundamental to its reactivity.

-

Decarboxylation: As a beta-keto acid, it is prone to decarboxylation upon heating.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-3-oxopentanoic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 5650-76-0 | [4][5][6] |

| Appearance | Colorless liquid (predicted) | [7] |

| Melting Point | 72 - 74 °C | [8] |

| Boiling Point | 236.3 ± 23.0 °C at 760 mmHg (Predicted) | [9][10] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [9][10] |

| pKa | ||

| LogP | 0.36 (Predicted) | [9][10] |

| Solubility | Soluble in water and most organic solvents | [7] |

Synthesis and Reactivity

Synthesis

4-Methyl-3-oxopentanoic acid is typically synthesized via the hydrolysis of its corresponding ester, such as methyl 4-methyl-3-oxopentanoate. The ester can be prepared through a Claisen condensation reaction. A detailed two-step experimental protocol is provided below.

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanoic acid.

Experimental Protocol: Synthesis of 4-Methyl-3-oxopentanoic Acid

Step 1: Synthesis of Methyl 4-methyl-3-oxopentanoate

-

Materials: 3-Methyl-2-butanone, Dimethyl carbonate, Sodium hydride (60% dispersion in mineral oil), Toluene (anhydrous), Glacial acetic acid, Water, Ethyl acetate.

-

Procedure:

-

Wash sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) with toluene to remove the mineral oil and decant the solvent.

-

To a reaction vessel under a nitrogen atmosphere, add anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.).

-

Heat the stirred mixture to 80 °C.

-

Slowly add a solution of 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene to the reaction mixture.

-

Maintain the reaction at 80 °C for 5 hours.

-

Cool the mixture and pour it into a mixture of glacial acetic acid (300 mL) and water (120 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (300 mL).

-

Combine all organic extracts, evaporate the solvent under reduced pressure, and distill the residue to obtain methyl 4-methyl-3-oxopentanoate.

-

Step 2: Hydrolysis to 4-Methyl-3-oxopentanoic Acid

-

Materials: Methyl 4-methyl-3-oxopentanoate, Sodium hydroxide (NaOH), Methanol (MeOH), Deionized water (H₂O), Hydrochloric acid (HCl, concentrated), Diethyl ether (Et₂O), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve methyl 4-methyl-3-oxopentanoate (1 eq.) in a mixture of methanol and water.

-

Add sodium hydroxide (1.5 eq.) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid with vigorous shaking.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 4-Methyl-3-oxopentanoic acid.

-

Reactivity

The reactivity of 4-Methyl-3-oxopentanoic acid is dominated by the interplay between its carboxylic acid and β-keto functional groups.

-

Keto-Enol Tautomerism: The α-protons are acidic and can be removed by a base to form an enolate, which is a key intermediate in many of its reactions. The enolate is stabilized by resonance.

-

Decarboxylation: A hallmark reaction of β-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a ketone. In the case of 4-Methyl-3-oxopentanoic acid, decarboxylation yields 3-methyl-2-butanone.[11]

Caption: Decarboxylation mechanism of 4-Methyl-3-oxopentanoic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

~1.1 ppm (doublet, 6H): The six protons of the two methyl groups of the isopropyl moiety, coupled to the adjacent methine proton.

-

~2.8 ppm (septet, 1H): The methine proton of the isopropyl group, coupled to the six protons of the adjacent methyl groups.

-

~3.5 ppm (singlet, 2H): The two protons of the methylene group alpha to both the ketone and the carboxylic acid.

-

~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)

-

~18 ppm: The two methyl carbons of the isopropyl group.

-

~41 ppm: The methine carbon of the isopropyl group.

-

~46 ppm: The methylene carbon (C2).

-

~175 ppm: The carboxylic acid carbonyl carbon (C1).

-

~206 ppm: The ketone carbonyl carbon (C3).

Infrared (IR) Spectroscopy (Predicted)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~2970 cm⁻¹: C-H stretch of the alkyl groups.

-

~1740 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid carbonyl.

-

~1715 cm⁻¹ (sharp, strong): C=O stretch of the ketone carbonyl.[12]

-

~1230 cm⁻¹: C-O stretch of the carboxylic acid.[13]

-

~940 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[13]

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns would likely involve:

-

Loss of H₂O (m/z = 112): From the carboxylic acid.

-

Loss of COOH (m/z = 85): A common fragmentation for carboxylic acids.

-

Loss of CO₂ (m/z = 86): Following decarboxylation.

-

McLafferty rearrangement: If applicable, leading to characteristic fragments.

-

Alpha-cleavage: Adjacent to the carbonyl groups.

Applications in Drug Development

4-Methyl-3-oxopentanoic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. A notable example is its role in the synthesis of Atorvastatin , a widely used cholesterol-lowering drug. The anilide of 4-Methyl-3-oxopentanoic acid serves as a key building block in the construction of the complex pyrrole core of the atorvastatin molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

4 - SAFETY DATA SHEET. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Methyl-3-oxopentanoic acid - LookChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt - Cole-Parmer. (n.d.). Retrieved January 16, 2026, from [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296) - FooDB. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-methyl-3-oxopentanoic acid (CHEBI:29024) - EMBL-EBI. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Methyl-2-oxovaleric acid - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. - Pearson. (n.d.). Retrieved January 16, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 16, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methyl-3-oxopentanoic acid (CHEBI:29024) [ebi.ac.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. fishersci.fr [fishersci.fr]

- 10. guidechem.com [guidechem.com]

- 11. aklectures.com [aklectures.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to 4-Methyl-3-oxopentanoic Acid: From Leucine Metabolism to Pharmaceutical Synthesis

Introduction: Defining a Key Metabolic Intermediate

4-Methyl-3-oxopentanoic acid, also known as β-ketoisocaproic acid, is a branched-chain keto acid that holds a significant, albeit often overlooked, position at the crossroads of amino acid metabolism and synthetic chemistry.[1][2] As an intermediate in the catabolism of the essential amino acid leucine, it plays a role in cellular energy balance.[1] Beyond its endogenous function, its derivatives are pivotal starting materials in the pharmaceutical industry, most notably in the synthesis of blockbuster drugs such as atorvastatin.[3] This guide provides an in-depth technical overview of 4-methyl-3-oxopentanoic acid, elucidating its metabolic context, its distinction from its more extensively studied α-keto isomer, and its critical application in drug development.

Metabolic Significance: An Intermediate in Leucine Catabolism

The primary biological role of 4-methyl-3-oxopentanoic acid is as a transient intermediate in the metabolic pathway of leucine.[1] Leucine, a branched-chain amino acid (BCAA), is a crucial nutrient for protein synthesis and a signaling molecule in various cellular processes. Its breakdown is a key source of energy, particularly in skeletal muscle.

The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT).[4] In this reaction, the amino group of leucine is transferred to α-ketoglutarate, yielding glutamate and the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid). It is this α-keto isomer that is the primary product of leucine transamination and the subject of most biological activity studies.[4][5]

While the direct pathway to 4-methyl-3-oxopentanoic acid from leucine is less prominent, it is recognized as an intermediate.[1] The metabolic pathway of leucine is complex, with multiple enzymatic steps leading to the ultimate production of acetyl-CoA and acetoacetate.

Visualizing the Leucine Catabolism Pathway

The following diagram illustrates the initial steps of leucine breakdown and highlights the position of its keto acid isomers.

Caption: Synthesis of a key atorvastatin intermediate.

Experimental Protocol: Leucine Aminopeptidase Activity Assay

To provide a practical context for the broader metabolic pathway of leucine, the following is a detailed protocol for a leucine aminopeptidase assay. Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine from the N-terminus of proteins and peptides. While not directly acting on 4-methyl-3-oxopentanoic acid, this assay is representative of the types of enzymatic studies conducted in the field of amino acid metabolism.

Objective: To determine the enzymatic activity of leucine aminopeptidase in a given sample.

Principle: Leucine aminopeptidase activity is measured by monitoring the rate of hydrolysis of a synthetic substrate, L-leucine-p-nitroanilide, which releases the chromogenic product p-nitroaniline. The increase in absorbance at 405 nm is directly proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes

-

Micropipettes

-

50 mM Tris-HCl buffer, pH 8.5

-

10 mM L-leucine-p-nitroanilide substrate solution (dissolved in DMSO)

-

Enzyme sample (e.g., purified enzyme or cell lysate)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

900 µL of 50 mM Tris-HCl buffer, pH 8.5

-

50 µL of deionized water

-

-

Prepare a blank cuvette with the same components.

-

-

Substrate Addition:

-

Add 50 µL of the 10 mM L-leucine-p-nitroanilide substrate solution to both the sample and blank cuvettes.

-

Mix gently by inversion and incubate at 37°C for 5 minutes to pre-warm the solution.

-

-

Enzyme Addition and Measurement:

-

To the sample cuvette, add 50 µL of the enzyme solution.

-

To the blank cuvette, add 50 µL of deionized water (or an appropriate buffer used for the enzyme sample).

-

Immediately start the spectrophotometer to measure the change in absorbance at 405 nm over a period of 5-10 minutes, taking readings every 30 seconds.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA405/min * Total reaction volume (mL)) / (ε * Path length (cm) * Volume of enzyme (mL))

-

Where ε (extinction coefficient) for p-nitroaniline at 405 nm is 9.9 mM⁻¹cm⁻¹.

-

-

Self-Validation:

-

Ensure the rate of reaction is linear over the measurement period. If not, the enzyme concentration may need to be adjusted.

-

The blank should show no significant change in absorbance.

-

Run a positive control with a known concentration of leucine aminopeptidase to validate the assay conditions.

Data Summary

The following table summarizes key chemical and physical properties of 4-methyl-3-oxopentanoic acid and its important derivative.

| Property | 4-Methyl-3-oxopentanoic acid | 4-Methyl-3-oxo-N-phenylpentanamide |

| Synonyms | β-Ketoisocaproic acid | N-Phenyl Isobutyrylacetamide |

| CAS Number | 5650-76-0 | 124401-38-3 |

| Molecular Formula | C₆H₁₀O₃ | C₁₂H₁₅NO₂ |

| Molecular Weight | 130.14 g/mol | 205.25 g/mol |

| Appearance | Not specified | Off-white to white crystalline powder [3] |

| Purity (Typical) | Varies | ≥99.0% (for pharmaceutical use) [3] |

Conclusion

4-Methyl-3-oxopentanoic acid serves as a prime example of a molecule with dual significance in biochemistry and synthetic chemistry. As an intermediate in leucine metabolism, it is part of the intricate network of cellular energy production. In the realm of drug development, its derivatives are indispensable for the synthesis of life-saving medications. While the direct biological activities of 4-methyl-3-oxopentanoic acid remain an area for future investigation, its established roles underscore its importance for researchers and professionals in the fields of metabolic science and pharmaceutical development. A clear understanding of its properties and applications, as well as its distinction from its isomers, is essential for leveraging its full potential.

References

-

Holecek, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15(1), 33. [Link]

-

Moghei, M., Tavajohi-Fini, P., Beatty, B., & Adegoke, O. A. J. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism, 311(3), E569–E577. [Link]

-

Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). ACG Publications. [Link]

-

a-Ketoisocaproic Acid - Metabolimix+. (n.d.). HealthMatters.io. [Link]

-

Van Koevering, M. V., & Nissen, S. L. (1992). Oxidation of leucine and alpha-ketoisocaproate to beta-hydroxy-beta-methylbutyrate in vivo. American Journal of Physiology-Endocrinology and Metabolism, 262(1), E27–E31. [Link]

-

Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). ResearchGate. [Link]

-

α-Ketoisocaproic acid. (n.d.). Wikipedia. [Link]

-

Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin. (n.d.). Inova Unicamp. [Link]

-

Adegoke, O. A. J., Abd-El-Aziz, A. S., & Nepotchatykh, E. (2021). Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells. Physiological Reports, 9(1), e14674. [Link]

-

Ashcroft, F. M., & Rorsman, P. (1990). Effects of 2-ketoisocaproate on Insulin Release and Single Potassium Channel Activity in Dispersed Rat Pancreatic Beta-Cells. The Journal of Physiology, 429(1), 601–618. [Link]

-

Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024). Current Medicinal Chemistry, 31(37), 6063-6083. [Link]

-

The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2020). Springer Medizin. [Link]

-

Farias, H. R., Gabriel, J. R., Cecconi, M. L., Lemos, I. S., de Rezende, V. L., Wessler, L. B., ... & Streck, E. L. (2020). The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. Metabolic Brain Disease, 35(8), 1275–1284. [Link]

-

The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. (2020). PubMed. [Link]

-

β-Ketoisocaproic acid. (n.d.). Wikipedia. [Link]

-

4-Methyl-3-oxopentanoate. (n.d.). PubChem. [Link]

-

4-Methyl-2-oxopentanoic acid. (n.d.). Solubility of Things. [Link]

-

4-Methyl-2-oxovaleric acid. (n.d.). PubChem. [Link]

-

4-Methyl-3-oxopentanoic acid. (n.d.). PubChem. [Link]

-

4-methyl-3-oxopentanoic acid (CHEBI:29024). (n.d.). EMBL-EBI. [Link]

-

4-methyl-3-oxopentanoic acid. (n.d.). Chemsrc. [Link]

Sources

- 1. β-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. 4-methyl-3-oxopentanoic acid (CHEBI:29024) [ebi.ac.uk]

- 3. innospk.com [innospk.com]

- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methyl-3-oxopentanoic Acid (CAS 5650-76-0): Synthesis, Reactivity, and Applications

This document provides a comprehensive technical overview of 4-Methyl-3-oxopentanoic acid (CAS No. 5650-76-0), a branched-chain β-keto acid of significant interest to researchers in organic synthesis, biochemistry, and pharmaceutical development. We will delve into its fundamental properties, detail robust synthetic protocols, explore its characteristic reactivity, and illuminate its pivotal role as both a natural metabolite and a synthetic precursor to high-value molecules.

Introduction: A Molecule of Duality

4-Methyl-3-oxopentanoic acid, also known by synonyms such as 4-methyl-3-oxovaleric acid and β-ketoisocaproic acid, is a fascinating molecule that sits at the crossroads of biochemistry and synthetic chemistry.[1][2] In the biological realm, it serves as a transient intermediate in the metabolic pathway of the essential amino acid leucine.[2] In the laboratory and industrial settings, its unique structure, featuring a ketone functionality precisely positioned beta to a carboxylic acid, makes it a highly valuable and versatile building block.[1]

However, this same structural feature imparts a characteristic chemical instability—a propensity for decarboxylation—that presents both a synthetic opportunity and a significant handling challenge.[3][4] Understanding this reactivity is paramount for its successful synthesis, purification, and application. This guide is designed to provide drug development professionals and researchers with the foundational knowledge and practical insights required to harness the full potential of this important keto acid.

Physicochemical Properties and Analytical Characterization

The accurate identification and characterization of 4-Methyl-3-oxopentanoic acid are crucial for its use in any application. While it is often described as a colorless liquid with a pungent odor, it has also been isolated as a crystalline solid, which is noted to be extremely hygroscopic with a low melting point.[1][5] This variability underscores the importance of rigorous analytical confirmation.

Table 1: Core Properties of 4-Methyl-3-oxopentanoic Acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5650-76-0 | [1][6][7] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][8] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| IUPAC Name | 4-Methyl-3-oxopentanoic acid | [2] |

| Synonyms | 4-Methyl-3-oxovaleric acid, Isobutyrylacetic acid, β-Ketoisocaproic acid | [1][2] |

| Appearance | Colorless liquid or low-melting, hygroscopic crystalline solid | [1][5] |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage | Store in freezer (-20°C), sealed and dry |[9] |

Analytical Workflow: For structural confirmation and purity assessment, a multi-technique approach is recommended.

-

High-Performance Liquid Chromatography (HPLC): As demonstrated in the quality control of its derivatives, HPLC is an essential tool for assessing the purity of 4-Methyl-3-oxopentanoic acid and detecting potential impurities or degradation products.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural verification, confirming the connectivity of the carbon skeleton and the presence of the characteristic functional groups.

-

Mass Spectrometry (MS): LC-MS can provide accurate mass data, confirming the molecular weight and formula, and can be used to track the compound in complex mixtures.[9]

Synthesis: A Guided Protocol

The most direct and commonly employed laboratory synthesis of 4-Methyl-3-oxopentanoic acid is the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.[5] The following protocol is based on established literature procedures and is presented with causal explanations for each step to ensure a self-validating and reproducible workflow.

Protocol: Alkaline Hydrolysis of Methyl 4-methyl-3-oxopentanoate

This procedure is designed to carefully hydrolyze the ester precursor and isolate the target acid while minimizing its degradation.

Step 1: Saponification (Ester Hydrolysis)

-

Procedure: Dissolve Methyl 4-methyl-3-oxopentanoate (1.0 eq) in a 1 M sodium hydroxide (NaOH) aqueous solution (1.5 eq). Stir the biphasic mixture vigorously overnight at room temperature.

-

Causality: Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the sodium salt (carboxylate) of the acid and methanol. The formation of the resonance-stabilized carboxylate prevents the reverse reaction.

Step 2: Removal of Unreacted Starting Material

-

Procedure: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as methyl t-butyl ether (MTBE) (2 x 20 mL). Discard the organic layers.

-

Causality: This step removes any unreacted, non-polar ester starting material from the aqueous phase, where the desired polar sodium salt resides. This initial purification is crucial for obtaining a clean product.

Step 3: Acidification

-

Procedure: Cool the aqueous solution in an ice bath. Slowly add 1 M sulfuric acid (H₂SO₄) dropwise with stirring until the pH of the solution is approximately 2.

-

Causality: The strong acid protonates the sodium 4-methyl-3-oxopentanoate salt, converting it back to the neutral carboxylic acid. This makes the molecule significantly less water-soluble and thus extractable into an organic solvent. Performing this step at low temperature is critical to suppress the rate of acid-catalyzed decarboxylation.

Step 4: Product Extraction

-

Procedure: Immediately extract the acidified aqueous solution with multiple portions of cold MTBE (e.g., 6-8 x 20 mL).

-

Causality: The target β-keto acid is now in its neutral form and can be efficiently partitioned from the aqueous phase into the organic solvent. Multiple extractions are necessary to ensure a high recovery of the product. Using cold solvent further minimizes the risk of thermal decarboxylation.

Step 5: Drying and Concentration

-

Procedure: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath kept at a low temperature (e.g., <30°C).

-

Causality: Anhydrous Na₂SO₄ removes residual water from the organic phase. Evaporation at low temperature is the final and most critical step to prevent the thermal decarboxylation of the isolated product.

The Defining Reaction: Thermal Decarboxylation

The most significant aspect of a β-keto acid's reactivity is its susceptibility to decarboxylation upon heating.[3] Unlike most carboxylic acids, which require very high temperatures to lose carbon dioxide, β-keto acids undergo this transformation under relatively mild conditions. This reaction proceeds through a concerted, six-membered cyclic transition state.

Mechanism:

-

The carboxylic acid proton is transferred to the β-keto oxygen atom.

-

Simultaneously, the carbon-carbon bond between the carboxyl group and the α-carbon breaks.

-

The electrons from this breaking C-C bond form a new π-bond between the α- and β-carbons, creating an enol intermediate.

-

This enol rapidly tautomerizes to the more thermodynamically stable ketone product, in this case, 4-methyl-2-pentanone.

This intramolecular pathway has a relatively low activation energy, explaining why the reaction occurs so readily.[3]

Biological and Pharmaceutical Significance

The utility of 4-Methyl-3-oxopentanoic acid spans from fundamental biochemistry to large-scale pharmaceutical manufacturing.

A. Intermediate in Leucine Metabolism

As β-ketoisocaproic acid, the compound is a key intermediate in the metabolic pathway of leucine, a branched-chain amino acid.[2] It is formed from β-leucine and is subsequently converted to β-ketoisocaproyl-CoA.[2] While the related α-keto acid (4-methyl-2-oxopentanoic acid) is more widely studied as the primary catabolite of leucine, the presence of the β-keto isomer highlights the complexity of branched-chain amino acid metabolism.[11][12]

B. Precursor in Pharmaceutical Synthesis

The true industrial value of this keto acid lies in its application as a synthetic precursor. Its derivatives are critical building blocks for blockbuster drugs.

Case Study: Atorvastatin Synthesis The cholesterol-lowering drug Atorvastatin relies on intermediates derived from 4-Methyl-3-oxopentanoic acid. Specifically, 4-Methyl-3-oxopentanoic acid anilide is a well-documented key intermediate in the manufacturing process of Atorvastatin calcium.[10] The synthesis of this anilide logically starts from either 4-Methyl-3-oxopentanoic acid itself or its corresponding ester, which is then reacted with aniline. The high purity required for this intermediate (>99.0%) underscores the importance of a well-controlled synthesis of the parent keto acid.[10]

The methyl ester of 4-Methyl-3-oxopentanoic acid is also cited as a versatile building block for various cholesterol-lowering drugs and for the synthesis of heterocyclic compounds such as furans and quinolones, which are prevalent scaffolds in medicinal chemistry.[13]

Conclusion

4-Methyl-3-oxopentanoic acid is a molecule whose value is defined by its precise chemical architecture. Its role as a metabolic intermediate provides a link to fundamental biological processes, while its utility as a synthetic precursor grants it significant industrial importance. The primary challenge in its application—its inherent thermal instability—can be effectively managed through a deep understanding of the decarboxylation mechanism and the implementation of carefully controlled, low-temperature experimental protocols. For the medicinal chemist and drug development professional, mastering the synthesis and handling of this compound opens a direct and efficient route to complex and therapeutically vital molecules.

References

- Vertex AI Search. (2025).

- Fiveable. (n.d.). Synthesis of β-keto acids.

- Vertex AI Search. (n.d.).

- LookChem. (n.d.). Cas 5650-76-0, 4-Methyl-3-oxopentanoic acid.

- JoVE. (2025).

- Unknown Author. (n.d.). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW.

- Guidechem. (n.d.). 5650-76-0 - 4-Methyl-3-oxopentanoic acid.

- ACS Publications. (2021).

- ChemicalBook. (2023). 4-Methyl-3-oxopentanoic acid | 5650-76-0.

- PubChem - NIH. (n.d.). 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024.

- BLD Pharm. (n.d.). 5650-76-0 | 4-Methyl-3-oxopentanoic acid.

- Wikipedia. (n.d.). β-Ketoisocaproic acid.

- PMC - NIH. (n.d.).

- PubMed. (1979).

- Master Organic Chemistry. (2022).

- YouTube. (2023).

Sources

- 1. Cas 5650-76-0,4-Methyl-3-oxopentanoic acid | lookchem [lookchem.com]

- 2. β-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. guidechem.com [guidechem.com]

- 7. 4-Methyl-3-oxopentanoic acid | 5650-76-0 [chemicalbook.com]

- 8. 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5650-76-0|4-Methyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 10. innospk.com [innospk.com]

- 11. 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-Methyl-3-oxopentanoic Acid: From Metabolic Obscurity to a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-oxopentanoic acid, a molecule that has transitioned from a relatively obscure metabolic intermediate to a valuable building block in modern organic synthesis and drug development. This document delves into the historical context of its discovery within the broader study of amino acid metabolism, its crucial role in the catabolism of leucine, and the chemical principles underpinning its synthesis. Furthermore, this guide explores its contemporary significance, particularly its application as a key precursor in the synthesis of cholesterol-lowering medications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer a practical and in-depth resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: Unveiling a Key Metabolic Player

4-Methyl-3-oxopentanoic acid, also known by its systematic name β-Ketoisocaproic acid, is a branched-chain keto acid that holds a pivotal position in the intricate network of mammalian metabolism. For much of scientific history, its existence was inferred as a transient intermediate in the breakdown of the essential amino acid, leucine. The journey to understanding this molecule is intertwined with the broader history of biochemistry and the meticulous unraveling of metabolic pathways.

The discovery of leucine itself dates back to 1819 by French chemist Joseph Louis Proust, with its isolation from skeletal muscle and wool by Henri Braconnot in 1820.[1][2] However, the elucidation of its complete metabolic fate, including the identification of intermediates like 4-Methyl-3-oxopentanoic acid, was a gradual process that spanned much of the 20th century. Early investigations into amino acid catabolism and its connection to the citric acid cycle, pioneered by scientists like Hans Krebs, laid the groundwork for identifying the specific steps and molecules involved in the breakdown of individual amino acids.[3][4] While a singular "discovery" of 4-Methyl-3-oxopentanoic acid is not attributed to a specific individual or date, its identification emerged from the collective efforts to map the intricate steps of leucine degradation.

Initially, the interest in 4-Methyl-3-oxopentanoic acid was primarily academic, a piece in the complex puzzle of cellular biochemistry. However, in recent decades, its significance has expanded dramatically. The unique chemical structure of this β-keto acid has made it a valuable synthon, a building block for constructing more complex molecules. This has been particularly impactful in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of blockbuster drugs, most notably the cholesterol-lowering medication, atorvastatin.[5] This guide will navigate the journey of 4-Methyl-3-oxopentanoic acid from its origins in metabolic charts to its current status as a high-value chemical intermediate.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of 4-Methyl-3-oxopentanoic acid is fundamental for its handling, synthesis, and analysis.

| Property | Value | Reference |

| CAS Number | 5650-76-0 | [6] |

| Molecular Formula | C₆H₁₀O₃ | [6] |

| Molecular Weight | 130.14 g/mol | [6] |

| Appearance | Typically an oil or low-melting solid | |

| Solubility | Soluble in organic solvents such as ether, ethanol, and chloroform. Moderately soluble in water. | |

| Boiling Point | Decomposes upon heating | [7] |

| Acidity (pKa) | Estimated to be around 3.5-4.0 (typical for a carboxylic acid) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the adjacent methine proton, a singlet for the methylene group between the carbonyls, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two carbonyl carbons (ketone and acid), the methylene carbon, the methine carbon, and the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns resulting from the loss of CO₂, H₂O, and cleavage adjacent to the carbonyl groups.

The Biological Role: An Intermediate in Leucine Catabolism

4-Methyl-3-oxopentanoic acid is a key, albeit transient, intermediate in the catabolic pathway of the essential branched-chain amino acid, leucine.[8] This metabolic process is crucial for energy production and the synthesis of other biomolecules.

The breakdown of leucine is initiated by a transamination reaction, where the amino group of leucine is transferred to α-ketoglutarate to form glutamate and α-ketoisocaproate. Subsequently, α-ketoisocaproate undergoes oxidative decarboxylation to yield isovaleryl-CoA. It is in a side pathway of leucine metabolism where β-leucine is converted to 4-Methyl-3-oxopentanoic acid (β-Ketoisocaproic acid). This intermediate is then further metabolized to β-ketoisocaproyl-CoA.

The instability of β-keto acids, which are prone to decarboxylation, means that 4-Methyl-3-oxopentanoic acid does not accumulate to high concentrations in biological systems under normal physiological conditions.[7] However, its formation is an essential step in the complete oxidation of the carbon skeleton of leucine, contributing to the cellular energy pool.

Chemical Synthesis: From Classic Reactions to Modern Methodologies

The synthesis of 4-Methyl-3-oxopentanoic acid and other β-keto acids has been a subject of interest in organic chemistry for many years. The presence of the β-keto functionality provides a versatile handle for a variety of chemical transformations.

The Claisen Condensation: A Cornerstone of β-Keto Acid Synthesis

The Claisen condensation is a classic and fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters, which can then be hydrolyzed to the corresponding β-keto acids.[2] This reaction involves the condensation of two ester molecules in the presence of a strong base.

Experimental Protocol: Synthesis of Ethyl 4-Methyl-3-oxopentanoate via Claisen Condensation

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the esters and the base, quenching the reaction. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

-

Strong, Non-nucleophilic Base: A strong base like sodium ethoxide is required to deprotonate the α-carbon of the ester to form the reactive enolate intermediate. The choice of ethoxide as the base is strategic, as it matches the ester's alcohol portion, preventing transesterification side reactions.

-

Reaction Temperature: The initial deprotonation is often carried out at low temperatures to control the reaction rate and minimize side reactions. The subsequent condensation may be performed at room temperature or with gentle heating to drive the reaction to completion.

-

Acidic Workup: A mild acidic workup is necessary to neutralize the reaction mixture and protonate the initially formed β-keto ester enolate, yielding the final product.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Addition of Esters: A mixture of ethyl isovalerate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 4-methyl-3-oxopentanoate.

-

Hydrolysis: The purified β-keto ester is then subjected to acidic or basic hydrolysis, followed by careful acidification, to yield 4-Methyl-3-oxopentanoic acid. Care must be taken during this step as the product is prone to decarboxylation upon heating.

Alternative Synthetic Routes

While the Claisen condensation remains a workhorse, other methods for the synthesis of 4-Methyl-3-oxopentanoic acid and its derivatives have been developed. A notable example involves the reaction of an α,β-unsaturated aldehyde with ketene to form a β-lactone intermediate, which is then converted to the desired product. This method can be advantageous for producing γ-branched 3-oxocarboxylic acid esters.[9]

Applications in Drug Development: The Atorvastatin Connection

The most significant contemporary application of 4-Methyl-3-oxopentanoic acid and its derivatives lies in the pharmaceutical industry, particularly in the synthesis of statins, a class of drugs used to lower cholesterol levels. A derivative, 4-methyl-3-oxopentanoic acid anilide, is a key intermediate in the synthesis of atorvastatin calcium, one of the most widely prescribed drugs in the world.[5]

The isobutyryl acetic acid moiety provided by 4-Methyl-3-oxopentanoic acid forms a crucial part of the atorvastatin molecule. The demand for atorvastatin has driven the development of efficient and scalable synthetic routes for its intermediates, placing 4-Methyl-3-oxopentanoic acid and its derivatives at the forefront of industrial organic synthesis. The high purity and consistent quality of these intermediates are paramount to ensure the efficacy and safety of the final drug product.[5]

Future Perspectives and Conclusion

4-Methyl-3-oxopentanoic acid has evolved from a mere footnote in biochemical pathways to a molecule of significant industrial and pharmaceutical importance. Its journey underscores the often-unforeseen practical applications that can arise from fundamental scientific research.

Future research in this area may focus on the development of even more efficient and environmentally friendly "green" synthetic methods for its production. This could involve the use of novel catalysts or biocatalytic approaches to minimize waste and energy consumption. Furthermore, the versatile chemical nature of β-keto acids suggests that 4-Methyl-3-oxopentanoic acid and its derivatives may find applications in the synthesis of other bioactive molecules and materials beyond the realm of cholesterol-lowering drugs.

References

- Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. (2025, March 5). Google Cloud.

-

Leucine. (2022, February 7). Biocrates Life Sciences AG. Retrieved from [Link]

-

Exploring 4-Methyl-3-oxopentanoic Acid Anilide: Properties and Applications. (n.d.). Dayang Chem (Hangzhou) Co., Ltd. Retrieved from [Link]

-

Citric acid cycle. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

β-Ketoisocaproic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Synthesis of β-keto acids Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Synthesis and properties of the .alpha.-keto acids. (1983). Chemical Reviews, 83(3), 321-358. [Link]

-

β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]

-

The KREBS CYCLE: the final metabolic pathway of nutrient oxidation. (2022, July 21). EINUMM. Retrieved from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6801. [Link]

-

4-methyl-3-oxopentanoic acid (CHEBI:29024). (n.d.). EMBL-EBI. Retrieved from [Link]

-

4-methyl-3-oxopentanoic acid. (n.d.). In Wikidata. Retrieved January 16, 2026, from [Link]

- Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.). Google Patents.

-

4-Methyl-3-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

α-Ketoisocaproic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

4-Methyl-3-oxopentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

4-methyl-3-oxopentanoic acid. (2025, August 27). Chemsrc. Retrieved from [Link]

-

New synthetic reactions. Convenient approach to methyl 3-oxo-4-pentenoate. (1974). The Journal of Organic Chemistry, 39(16), 2477-2479. [Link]

Sources

- 1. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 9. Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 4-Methyl-3-oxopentanoic Acid: From a Biological Enigma to a Synthetic Workhorse

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-oxopentanoic acid, a branched-chain keto acid of significant interest in synthetic and pharmaceutical chemistry. A thorough investigation reveals a notable absence of this compound in currently documented natural metabolic pathways. This guide first addresses the current understanding of its natural occurrence, or lack thereof, by contrasting it with its biologically prominent structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproate), a key metabolite in leucine catabolism. Subsequently, the guide pivots to the well-established domain of its chemical synthesis and the synthesis of its derivatives, which serve as critical intermediates in the pharmaceutical industry, most notably in the production of atorvastatin. Finally, detailed analytical methodologies for the detection and quantification of β-keto acids, such as 4-methyl-3-oxopentanoic acid, are presented, providing researchers with the necessary tools for its study.

The Question of Natural Occurrence: A Biological Enigma

Despite its relatively simple structure, extensive searches of major metabolic databases, including KEGG and the Human Metabolome Database, yield no evidence for the natural occurrence of 4-methyl-3-oxopentanoic acid. It is not a recognized intermediate or product in any curated metabolic pathways in microorganisms, plants, or animals. This absence is particularly striking when compared to its structural isomer, 4-methyl-2-oxopentanoic acid.

The Biological Counterpart: 4-Methyl-2-oxopentanoic Acid in Leucine Metabolism

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is a well-characterized α-keto acid that plays a central role in the catabolism of the essential branched-chain amino acid, leucine.[1][2] The breakdown of leucine is a critical metabolic pathway for energy production, particularly in skeletal muscle.[3]

The initial steps of leucine catabolism are shared among the branched-chain amino acids and involve two key enzymatic reactions:

-

Transamination: The reversible transfer of an amino group from leucine to α-ketoglutarate, catalyzed by branched-chain aminotransferase (BCAT), yields KIC and glutamate.[3]

-

Oxidative Decarboxylation: The irreversible decarboxylation of KIC is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[2] This is the rate-limiting step in leucine catabolism.[3]

From isovaleryl-CoA, the pathway continues through several more steps to ultimately produce acetoacetate and acetyl-CoA, which can then enter the citric acid cycle for energy production.[2][4]

Figure 1: Simplified metabolic pathway of leucine catabolism, highlighting the formation of 4-methyl-2-oxopentanoic acid (α-ketoisocaproate).

The stark contrast between the biological ubiquity of the 2-oxo isomer and the apparent absence of the 3-oxo isomer suggests that the enzymatic machinery of mainstream metabolism is highly specific for the α-keto acid configuration.

Chemical Synthesis: A Gateway to Pharmaceutical Intermediates

While it may be absent in nature, 4-methyl-3-oxopentanoic acid and its derivatives are of considerable importance in synthetic organic chemistry. In particular, its methyl ester and anilide derivatives are key building blocks in the synthesis of atorvastatin, a widely used cholesterol-lowering medication.[5][6]

Synthesis of Methyl 4-methyl-3-oxopentanoate

Methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate) is a versatile β-keto ester.[7] Several synthetic routes have been established for its production.

Method 1: Esterification of 4-Methyl-3-oxopentanoic Acid

A straightforward method involves the Fischer esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[8]

Experimental Protocol: Fischer Esterification

-

To a solution of 4-methyl-3-oxopentanoic acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture to drive the reaction to completion.

-

After cooling, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain pure methyl 4-methyl-3-oxopentanoate.

Method 2: Condensation of 3-Methyl-2-butanone and Dimethyl Carbonate

An alternative industrial-scale synthesis involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.[7]

Experimental Protocol: Base-Catalyzed Condensation

-

To a suspension of sodium hydride in anhydrous toluene, add dimethyl carbonate.

-

Heat the mixture to 80°C under an inert atmosphere (e.g., nitrogen).

-

Slowly add a solution of 3-methyl-2-butanone in toluene to the reaction mixture.

-

Maintain the reaction at 80°C for several hours.

-

Cool the reaction mixture and quench by pouring it into a mixture of glacial acetic acid and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis of 4-Methyl-3-oxopentanoic Acid Anilide

4-Methyl-3-oxopentanoic acid anilide is another crucial intermediate, particularly in the Paal-Knorr synthesis of atorvastatin.[9] It is typically synthesized through the amidation of methyl isobutyrylacetate with aniline.

Experimental Protocol: Amidation of Methyl Isobutyrylacetate

-

A mixture of methyl isobutyrylacetate and an excess of aniline is heated. In some procedures, a catalyst such as 4-dimethylaminopyridine may be used.

-

The reaction is driven by the removal of the methanol byproduct, often through distillation.

-

After the reaction is complete, the excess aniline is removed under reduced pressure.

-

The residue is then treated with a suitable solvent (e.g., petroleum ether) and an acidic aqueous solution (e.g., dilute hydrochloric acid) to precipitate the product.

-

The crystallized product is collected by filtration, washed, and dried to yield 4-methyl-3-oxopentanoic acid anilide.

Figure 2: Synthetic workflow for key intermediates of atorvastatin derived from 4-methyl-3-oxopentanoic acid.

Analytical Methodologies

The accurate detection and quantification of 4-methyl-3-oxopentanoic acid require robust analytical methods. As a β-keto acid, it is prone to decarboxylation, especially under heating, which presents a challenge for certain analytical techniques.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of organic acids, including β-keto acids, due to its operation at or near ambient temperatures, which minimizes thermal degradation.[11]

Proposed HPLC Method

-

Column: A polar-modified reversed-phase column (e.g., C18-AQ) is recommended for the retention of polar organic acids in highly aqueous mobile phases.[12]

-

Mobile Phase: An isocratic mobile phase consisting of a dilute acid (e.g., 0.1% phosphoric acid in water) is typically used. A small percentage of an organic modifier like methanol or acetonitrile can be added to fine-tune the separation.[11]

-

Detection: UV detection at a low wavelength (around 210 nm) is effective for detecting the carboxyl group of the organic acid.[13]

-

Sample Preparation: Biological samples may require protein precipitation with a cold solvent (e.g., methanol) followed by centrifugation. The supernatant can then be directly injected or further concentrated.

| Parameter | Recommended Condition |

| Instrument | HPLC with UV Detector |

| Column | C18-AQ, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25°C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Table 1: Proposed HPLC parameters for the analysis of 4-methyl-3-oxopentanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of small molecules. However, due to the low volatility and thermal instability of keto acids, derivatization is a mandatory step.[14][15]

Proposed GC-MS Method with Derivatization

A two-step derivatization process involving oximation followed by silylation is commonly employed for keto acids.[15]

-

Oximation: The sample extract is first treated with a methoxyamine hydrochloride solution to stabilize the keto group by forming a methoxime derivative. This prevents decarboxylation and keto-enol tautomerism.[15]

-

Silylation: The carboxyl group is then derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[15]

Experimental Protocol: Derivatization for GC-MS Analysis

-

Dry the sample extract completely under a stream of nitrogen.

-

Add a methoxyamine hydrochloride solution in pyridine and incubate to perform oximation.

-

Add MSTFA (with 1% TMCS) and incubate to perform silylation.

-

The derivatized sample is then ready for injection into the GC-MS system.

| Parameter | Recommended Condition |

| Instrument | GC-MS System |

| Column | Inert GC column (e.g., DB-5ms) |

| Injector Temp. | 250°C |

| Oven Program | Start at 80°C, ramp to 280°C |

| Ion Source Temp. | 230°C |

| MS Mode | Scan or Selected Ion Monitoring (SIM) |

Table 2: General GC-MS parameters for the analysis of derivatized 4-methyl-3-oxopentanoic acid.

Figure 3: Workflow for the GC-MS analysis of keto acids, including the essential derivatization steps.

Conclusion